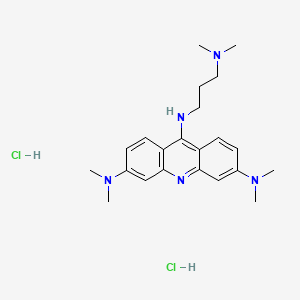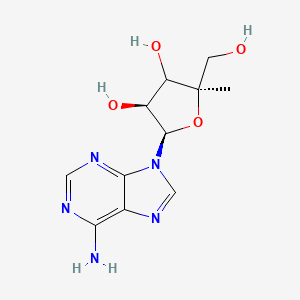
(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-2-methyloxolane-3,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-2-methyloxolane-3,4-diol is a nucleoside analog that plays a crucial role in various biological processes. This compound is structurally related to nucleotides, which are the building blocks of nucleic acids like DNA and RNA. Its unique structure allows it to interact with enzymes and other molecules in specific ways, making it valuable in scientific research and medical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-2-methyloxolane-3,4-diol typically involves multiple steps, including the protection of functional groups, selective reactions, and deprotection. One common method involves the use of protected sugar derivatives and purine bases, followed by glycosylation reactions under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pH settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters and can produce large quantities of the compound efficiently. Purification techniques such as chromatography and crystallization are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-2-methyloxolane-3,4-diol undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or amines. Reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Aplicaciones Científicas De Investigación
(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-2-methyloxolane-3,4-diol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is employed in studies of enzyme mechanisms, nucleic acid interactions, and cellular processes.
Medicine: It serves as a precursor for antiviral and anticancer drugs, leveraging its ability to interfere with nucleic acid synthesis.
Industry: The compound is used in the production of pharmaceuticals and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of (2R,4S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-2-methyloxolane-3,4-diol involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. By mimicking natural nucleotides, it can inhibit enzymes like DNA polymerase and reverse transcriptase, leading to the termination of DNA or RNA synthesis. This mechanism is particularly valuable in antiviral and anticancer therapies, where the compound can prevent the replication of viruses or cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar structure but different biological activity.
Deoxyadenosine: Another nucleoside analog with distinct properties and applications.
Vidarabine: An antiviral drug with a similar mechanism of action but different chemical structure.
Uniqueness
(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-2-methyloxolane-3,4-diol is unique due to its specific stereochemistry and functional groups, which confer distinct biological activities and chemical reactivity. Its ability to selectively interact with enzymes and nucleic acids makes it a valuable tool in scientific research and medical applications.
Propiedades
Fórmula molecular |
C11H15N5O4 |
|---|---|
Peso molecular |
281.27 g/mol |
Nombre IUPAC |
(2R,4S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-2-methyloxolane-3,4-diol |
InChI |
InChI=1S/C11H15N5O4/c1-11(2-17)7(19)6(18)10(20-11)16-4-15-5-8(12)13-3-14-9(5)16/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,13,14)/t6-,7?,10+,11+/m0/s1 |
Clave InChI |
ZYRABNSYSYDHMR-KNTGJHJXSA-N |
SMILES isomérico |
C[C@]1(C([C@@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)CO |
SMILES canónico |
CC1(C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


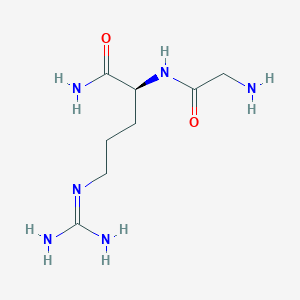
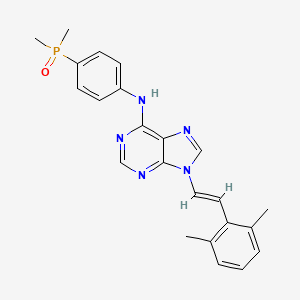
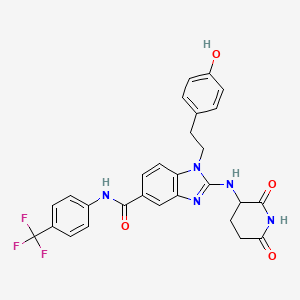
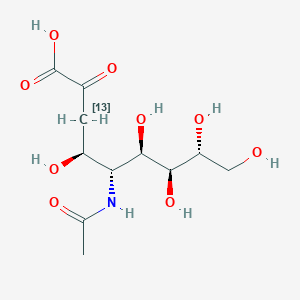
![disodium;3-[(5-chloro-2-hydroxyphenyl)diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate](/img/structure/B12392531.png)
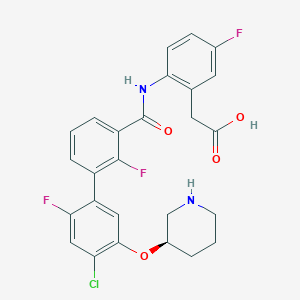
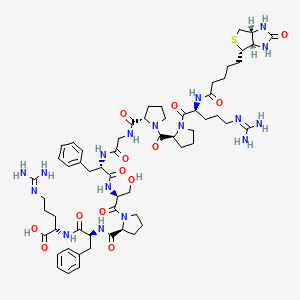
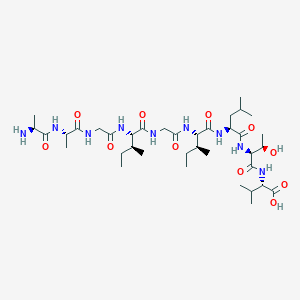
![4,6-diphenyl-2H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B12392555.png)
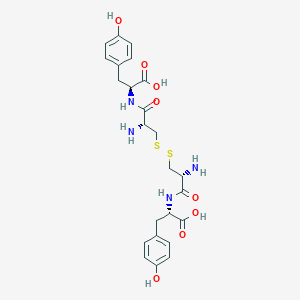

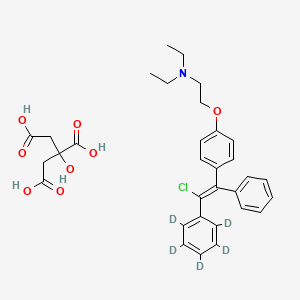
![N-[4-[5-[(Z)-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]pyridin-3-yl]phenyl]methanesulfonamide](/img/structure/B12392608.png)
